molecular formula C14H18ClNOS2 B2583956 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one CAS No. 2415456-47-0

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one

Cat. No.: B2583956
CAS No.: 2415456-47-0
M. Wt: 315.87
InChI Key: WEMBLXYVLVSSSI-UHFFFAOYSA-N
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Description

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one is a chemical compound with a unique structure that combines a thieno[3,2-c]pyridine core with a cyclopentylsulfanyl group.

Preparation Methods

The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and require further investigation to elucidate .

Comparison with Similar Compounds

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNOS2/c15-13-7-10-8-16(6-5-12(10)19-13)14(17)9-18-11-3-1-2-4-11/h7,11H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMBLXYVLVSSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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